molecular formula C19H36O3 B14553362 methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate CAS No. 62136-79-2

methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate

Cat. No.: B14553362
CAS No.: 62136-79-2
M. Wt: 312.5 g/mol
InChI Key: BIINTOCNZRABEF-MSOLQXFVSA-N
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Description

Methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a complex structure with a decyloxolan ring, making it an interesting subject for chemical research and industrial applications.

Properties

CAS No.

62136-79-2

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-17-15-16-18(22-17)13-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1

InChI Key

BIINTOCNZRABEF-MSOLQXFVSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]1CC[C@@H](O1)CCCC(=O)OC

Canonical SMILES

CCCCCCCCCCC1CCC(O1)CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate typically involves the esterification of 4-[(2S,5R)-5-decyloxolan-2-yl]butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 4-[(2S,5R)-5-decyloxolan-2-yl]butanoic acid and methanol.

    Reduction: 4-[(2S,5R)-5-decyloxolan-2-yl]butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: A simpler ester with a pleasant aroma, commonly used in the fragrance industry.

    Ethyl butanoate: Another ester with a fruity smell, used in flavorings and perfumes.

    Methyl 4-[(2S,5R)-5-methyloxolan-2-yl]butanoate: Similar structure but with a methyloxolan ring instead of a decyloxolan ring.

Uniqueness

Methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate is unique due to its decyloxolan ring, which imparts distinct chemical properties and potential biological activities. This structural feature makes it a valuable compound for research and industrial applications.

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